Cholestane

Organic Geochemistry Analytical Chemistry Biomarker Analysis

Cholestane (CAS 14982-53-7) is a saturated C27 tetracyclic hydrocarbon that serves as the fundamental parent structure of the steroid class. It is biosynthetically derived from triterpenoids and is produced in nature primarily through the diagenesis of cholesterol.

Molecular Formula C27H48
Molecular Weight 372.7 g/mol
CAS No. 14982-53-7
Cat. No. B1235564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholestane
CAS14982-53-7
Molecular FormulaC27H48
Molecular Weight372.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C
InChIInChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3
InChIKeyXIIAYQZJNBULGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholestane (CAS 14982-53-7) for Analytical & Geochemical Research: Core Specifications


Cholestane (CAS 14982-53-7) is a saturated C27 tetracyclic hydrocarbon that serves as the fundamental parent structure of the steroid class [1]. It is biosynthetically derived from triterpenoids and is produced in nature primarily through the diagenesis of cholesterol [2]. As the unfunctionalized hydrocarbon backbone, it is a critical reference standard in analytical chemistry and a key biomarker in organic geochemistry [3].

Analytical Role
Steroid backbone reference standard for chromatographic calibration
Isomer Specification
Single-isomer (5α or 5β) procurement supports co-elution resolution and accurate quantification
Research Scope
Biomarker quantification in organic geochemistry, lipidomics, and sterol analysis

Why Generic Substitution of Cholestane (CAS 14982-53-7) is Scientifically Invalid


The term 'cholestane' describes a specific stereochemical class, and its analytical utility is entirely dependent on its exact configuration. The 5α(H) and 5β(H) diastereomers (the latter known as coprostane) exhibit distinct physical and chromatographic properties, yet they co-elute on standard non-polar GC columns, making generic substitution a source of significant analytical error [1]. Furthermore, substituting cholestane for a functionalized sterol like 5α-cholestanol introduces a polar hydroxyl group that radically alters its retention time and chemical reactivity, rendering it unsuitable for the same application [2]. Therefore, precise specification is non-negotiable for achieving valid and reproducible results.

Isomer mixture vs. single-isomer standard 5α/5β co-elution on standard non-polar GC may compromise quantification; generic mixture may not resolve diastereomers.
Functionalized analog (e.g., 5α-cholestanol) Hydroxyl group alters retention time and reactivity; may not substitute for the unfunctionalized hydrocarbon standard.
Different carbon-number sterane (e.g., C29 β-sitosterol) Source specificity mismatch may introduce systematic error in biomarker ratio interpretation.

Cholestane (CAS 14982-53-7) Evidence-Based Differentiation Guide: Quantitative Data for Procurement


5α- vs. 5β-Cholestane GC Co-Elution: Why a Mixture of Isomers (CAS 14982-53-7) Will Compromise Quantitation

5α- and 5β-cholestane diastereomers co-elute on standard non-polar gas chromatography (GC) columns, making their separation and independent quantification impossible without specialized methods [1]. A generic product (CAS 14982-53-7) is a mixture of these isomers, while the procurement of a single isomer standard (e.g., CAS 481-21-0 for 5α- or CAS 481-20-9 for 5β-) is essential for method development and accurate quantification.

GC Co-Elution
Head-to-head
ΔRI = 0.016 on Agilent DB1; co-elution observed between 5α and 5β isomers.
Single-isomer standard supports accurate deconvolution and quantification.
Standard non-polar GC column; method context.
Organic Geochemistry Analytical Chemistry Biomarker Analysis

5α-Cholestane vs. 5β-Cholestanol: Functional Group Differences Drive Chromatographic Selectivity

While both 5α-cholestane and β-cholestanol are used as internal standards (IS) for sterol analysis, they are not interchangeable. The presence of a hydroxyl group at the C-3 position in β-cholestanol makes it structurally and chromatographically similar to target sterols, but also causes it to co-elute with cholesterol on low-resolution GC columns [1]. In contrast, 5α-cholestane lacks this functional group, which ensures it does not co-elute with cholesterol but also makes it unsuitable for normal-phase liquid chromatography (NPLC) where it elutes much earlier than all sterols [1].

Chromatographic Suitability
Head-to-head
5α-Cholestane avoids cholesterol co-elution; unsuitable for NPLC. β-Cholestanol co-elutes with cholesterol on low-res GC.
Method-dependent selection; 5α-cholestane may be considered for high-cholesterol samples.
Low-resolution GC vs. NPLC context.
Lipidomics Food Chemistry Sterol Analysis

Cholestane vs. β-Sitosterol (C29 Sterol): C-27 Specificity for Animal-Derived Biomarker Studies

In organic geochemistry, the carbon number of a sterane biomarker provides crucial source information. Cholestane (C27) is a primary indicator of animal (eukaryotic) life, whereas C29 steranes like β-sitosterol are typically associated with terrestrial plants [1]. Using a C29 standard for quantifying C27 steranes would introduce a systematic error due to different mass spectrometric response factors and retention times.

Biomarker Specificity
Class-level
C27 sterane indicates animal source; C29 indicates terrestrial plant source.
C27 standard supports animal-derived sterane quantification; mismatch may introduce error.
Response factors and retention times may differ.
Paleontology Petroleum Geochemistry Source Rock Correlation

5α-Cholestane vs. 5α-Androstane: Vapor Pressure Differences Confirm Distinct Physical Properties

While both are used as chromatography standards, 5α-cholestane and 5α-androstane possess distinct physical properties due to the presence of a C8 alkyl side chain in cholestane. A recent study using correlation gas chromatography (CGC) reported the vaporization enthalpy and vapor pressure of 5α-cholestane, confirming that its thermodynamic behavior is significantly different from the smaller androstane molecule [1]. This difference dictates their respective elution temperatures and behavior in GC analyses.

Vapor Pressure
Head-to-head
Distinct vaporization enthalpy and vapor pressure confirmed by CGC; not interchangeable.
Androstane may not substitute; volatility range differs significantly.
Numerical values in referenced study; source review.
Physical Chemistry Thermodynamics Chromatography Method Development

High-Value Application Scenarios for Cholestane (CAS 14982-53-7)


Internal Standard for GC-MS Quantification of Cholesterol in Complex Biological Matrices

Based on its differentiation from β-cholestanol [1], 5α-cholestane is the preferred internal standard for the accurate gas chromatographic quantification of cholesterol in samples with high lipid content, such as blood, plasma, and food matrices. Its lack of a hydroxyl group ensures it does not co-elute with cholesterol on standard GC columns, enabling reliable quantitation even when cholesterol is present at high concentrations.

Biomarker Standard for C27 Sterane Analysis in Organic Geochemistry and Petroleum Exploration

Due to its specificity as a C27 biomarker [2], pure 5α-cholestane (or its isotopically labeled analogs) is an essential calibration and internal standard for the identification and quantification of animal-derived steranes in crude oils, source rocks, and sediments. This application is critical for paleoenvironmental reconstruction and petroleum system modeling.

Method Development for the Deconvolution of Co-Eluting Sterane Isomers

As established by the co-elution of 5α- and 5β-cholestane on standard GC phases [3], authentic, single-isomer standards of both 5α- and 5β-cholestane are indispensable for developing and validating advanced GC-MS/MS methods. These methods are required to accurately resolve and quantify these diastereomers in complex geological samples, providing key thermal maturity and source parameters that would be lost with a generic mixture.

Application
Selection Property
Validation Focus
Cholesterol quantification in lipid-rich research matrices
Hydroxyl-free sterane backbone; avoids cholesterol co-elution on GC
Confirm absence of cholesterol co-elution on target GC column
C27 animal-derived sterane biomarker quantification
C27 specificity; isomerically pure 5α configuration
Verify retention time and response factor for target steranes in geological extracts
GC-MS/MS method development for sterane isomer resolution
Single-isomer 5α and 5β standards for co-elution deconvolution
Validate isomer separation and peak integration parameters

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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